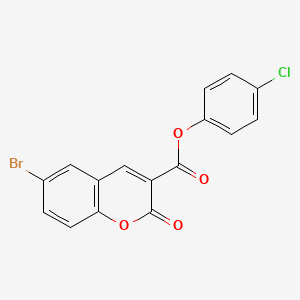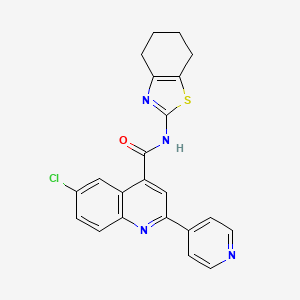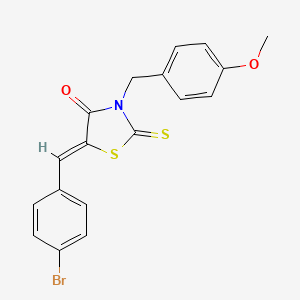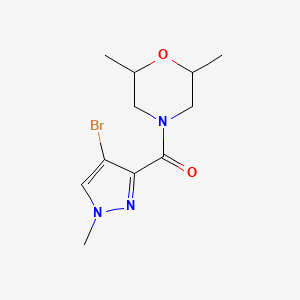![molecular formula C17H13ClN2O4S2 B4550688 2-chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4550688.png)
2-chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate
Vue d'ensemble
Description
2-chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C17H13ClN2O4S2 and its molecular weight is 408.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.0005269 g/mol and the complexity rating of the compound is 709. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticonvulsant and Sedative-Hypnotic Activities
Thiazolidinone derivatives, such as 4-thiazolidinone, have been investigated for their potential as anticonvulsant agents. A study by Faizi et al. (2017) designed and synthesized a series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives. These compounds exhibited significant anticonvulsant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests. One compound, in particular, showed sedative-hypnotic activity without impairing learning and memory, suggesting the involvement of benzodiazepine receptors in their pharmacological effects (Faizi et al., 2017).
Aldose Reductase Inhibition
Ali et al. (2012) synthesized a series of iminothiazolidin-4-one acetate derivatives evaluated as inhibitors for aldose reductase, an enzyme implicated in diabetic complications. These compounds showed significant inhibitory potency, highlighting their potential as novel drugs for treating diabetic complications (Ali et al., 2012).
Anti-inflammatory and Analgesic Activities
Khalifa and Abdelbaky (2008) synthesized derivatives of imidazolyl acetic acid with thiazolidinone structures and evaluated them for anti-inflammatory and analgesic activities. Compounds demonstrated significant activity against carrageenan-induced rat paw edema and inhibited writhing in albino mice, indicating their potential as anti-inflammatory and analgesic agents (Khalifa & Abdelbaky, 2008).
Antimicrobial Activity
Thiazolidinone derivatives have also been explored for their antimicrobial properties. A study by Bhatt and Sharma (2017) prepared a series of 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives and tested them against various bacterial and fungal strains. The compounds exhibited moderate to excellent antimicrobial activity, suggesting their potential as antimicrobial agents (Bhatt & Sharma, 2017).
Corrosion Inhibition
Ehsani et al. (2014) explored the inhibitory action of a synthesized thiazolidinone derivative on the corrosion of aluminum alloy in an acidic medium. The study concluded that the compound effectively inhibited corrosion, indicating the potential application of thiazolidinones as corrosion inhibitors (Ehsani et al., 2014).
Propriétés
IUPAC Name |
[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-chlorophenyl] 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4S2/c1-10-2-5-12(6-3-10)26(22,23)24-14-7-4-11(8-13(14)18)9-15-16(21)20-17(19)25-15/h2-9H,1H3,(H2,19,20,21)/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPOGDFVVXYGST-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=C3C(=O)N=C(S3)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)/C=C\3/C(=O)N=C(S3)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-ethyl-N-[3-(4-morpholinyl)propyl]-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide](/img/structure/B4550635.png)

![N-BUTYL-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE](/img/structure/B4550650.png)
![N-[3-(4-morpholinyl)propyl]-2-biphenylcarboxamide](/img/structure/B4550655.png)

![(E,4Z)-4-[(2,4-dimethoxyphenyl)methylidene]-3-methylpent-2-enedioic acid](/img/structure/B4550670.png)
![2-(2,4-difluorophenoxy)-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}propanohydrazide](/img/structure/B4550675.png)
![N-TERT-BUTYL-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4550682.png)
![N-(2-CHLOROPHENYL)-2-(2-PHENOXYACETAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B4550698.png)
![N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N'-[1-(4-PYRIDYL)ETHYL]UREA](/img/structure/B4550702.png)
![4-butoxy-N-[(4-methoxy-3-nitrophenyl)carbamothioyl]benzamide](/img/structure/B4550708.png)
